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Compound of Interest

Compound Name: Doxpicomine

Cat. No.: B1513011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of doxpicomine and other prominent mu-opioid

receptor agonists, including morphine, fentanyl, buprenorphine, and methadone. The objective

is to present a detailed comparison of their performance based on available experimental data,

focusing on receptor binding affinity, functional efficacy, and in vivo analgesic effects.

Quantitative Data Summary
The following table summarizes the in vitro binding affinity (Ki) and functional efficacy (EC50

and Emax) of the selected mu-opioid receptor agonists. It is important to note that despite a

thorough literature search, specific in vitro quantitative data for doxpicomine's binding affinity

and efficacy at the mu-opioid receptor were not available. However, in vivo studies have

established a relative analgesic potency.
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Compound
Receptor Binding
Affinity (Ki, nM)

Functional Efficacy
(GTPγS Assay)

In Vivo Analgesic
Potency

Mu-Opioid Receptor EC50 (nM) Emax (% of DAMGO)

Doxpicomine Data not available Data not available Data not available

Morphine 1.17 - 4.37[1][2] 17 - 346.63[2][3] 42.51%[2]

Fentanyl 1.35 1.7 - 326.6 ~108%

Buprenorphine 0.2 0.02 - 0.2 Partial Agonist

Methadone 1.7 - 5.73 67.7 - 837.5 Full Agonist

Note: The reported values for Ki, EC50, and Emax can vary between studies due to different

experimental conditions, tissue sources, and assay methodologies.

Signaling Pathway and Experimental Visualizations
To elucidate the mechanisms of action and experimental procedures discussed, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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